3-Piperidin-3-ylpropan-1-ol

Lipophilicity Drug design ADME prediction

Researchers requiring a regiospecifically C-3-substituted piperidine alcohol for CNS target SAR can source 3-Piperidin-3-ylpropan-1-ol (CAS 25175-58-0) with precisely defined isomer identity. • Scaffold with validated DAT affinity (Ki 16 nM for analogue); distinct amine vector. • ≥95% purity solid, ideal for automated HTS gravimetric dispensing. • LogP 0.53 & tPSA 32.3 Ų ensure favorable permeability for CNS drug discovery. Global stock availability with fast shipping.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 25175-58-0
Cat. No. B1275176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-3-ylpropan-1-ol
CAS25175-58-0
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCCO
InChIInChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2
InChIKeyCHCGEJVYCWSXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidin-3-ylpropan-1-ol Overview


3-Piperidin-3-ylpropan-1-ol (CAS 25175-58-0) is a C8H17NO piperidine derivative in which a 3-hydroxypropyl chain is attached at the ring carbon 3-position, distinguishing it from N-substituted and other C-substituted regioisomers. The compound is part of the ChemBridge screening collection distributed through Sigma-Aldrich as AldrichCPR product CBR00005 . It possesses a predicted pKa of 15.16 ± 0.10, a computed LogP of 0.53, topological polar surface area (tPSA) of 32.3 Ų, and is typically supplied as a solid at 20°C with a minimum purity specification of 95% . The original synthesis, reported in 1962, proceeds via catalytic hydrogenation of 3-pyridinepropanol with platinum(IV) oxide [1].

3-Piperidin-3-ylpropan-1-ol: Substitution Risks


The piperidine-propanol chemical space contains multiple regioisomers and connectivity variants that are not functionally equivalent. 3-Piperidin-3-ylpropan-1-ol bears the hydroxypropyl substituent at the piperidine C-3 position, whereas the more common 4-isomer (CAS 7037-49-2) places it at C-4, and the commercially abundant N-substituted analogue (CAS 104-58-5) attaches the chain to the ring nitrogen [1]. These structural differences produce quantifiable divergence in LogP (target: 0.53; 2-isomer: 0.90; 4-isomer: 0.48–1.09), boiling point, physical state, and the steric/electronic environment of the basic amine, each of which directly impacts synthetic reactivity, salt formation, and target engagement in biological assays . Substituting one isomer for another without experimental validation risks altering reaction yields, pharmacokinetic profiles, or pharmacological activity, as documented in structure–activity relationship (SAR) studies where piperidine attachment position has been shown to govern receptor affinity and selectivity [2].

3-Piperidin-3-ylpropan-1-ol: Differentiation Evidence


Lipophilicity (LogP) Comparison

The target compound 3-piperidin-3-ylpropan-1-ol exhibits a computed LogP of 0.53, placing it at an intermediate lipophilicity between the 2-isomer (LogP = 0.90) and the 4-isomer (LogP ranging from 0.48 to 1.09 depending on the computational method) [1]. An optimal LogP window for CNS drug candidates is typically cited as 1–3; the target compound's lower LogP relative to the 2-isomer suggests improved aqueous solubility and reduced non-specific protein binding, while its higher LogP relative to certain 4-isomer predictions may offer enhanced passive membrane permeability .

Lipophilicity Drug design ADME prediction

Physical State and Boiling Point

3-Piperidin-3-ylpropan-1-ol is a solid at 20°C with a boiling point of 235.5°C at 760 mmHg (or 118–121°C at 20 Torr) and a predicted density of 0.929 g/cm³ . In contrast, the N-substituted isomer 3-(piperidin-1-yl)propan-1-ol (CAS 104-58-5) is a liquid with a substantially lower boiling point of 94–95°C at 0.5 mmHg and a higher density of 0.944 g/mL at 25°C . The 4-substituted regioisomer (CAS 7037-49-2) shares a similar boiling point (235.5°C at 760 mmHg) and density (0.929 g/cm³) with the target compound but has divergent LogP and application profiles .

Physicochemical properties Formulation Handling and storage

Synthetic Route and Scalability

The definitive synthesis of 3-piperidin-3-ylpropan-1-ol, reported in The Journal of Organic Chemistry (1962), proceeds via catalytic hydrogenation of commercially available 3-pyridinepropanol (10.0 g, 72.9 mmol) using platinum(IV) oxide (Adam's catalyst, 500 mg) in acetic acid (30 mL) with HCl (37%, 1 mL) under hydrogen atmosphere [1]. This route establishes the C-3 substitution pattern unequivocally, as the pyridine nitrogen position directs hydrogenation to produce the 3-piperidyl product. By contrast, the 4-substituted isomer requires 4-pyridinepropanol as starting material, and the N-substituted analogue is prepared via alkylation of piperidine with 3-bromopropanol, a route that can generate quaternary ammonium byproducts . The hydrogenation route produces the target compound with defined regiochemistry traceable to the aromatic precursor.

Synthetic chemistry Process chemistry Building block sourcing

SAR Vectors by Substitution Position

The 3-piperidin-3-yl substitution pattern places the basic amine in a steric environment that differs fundamentally from the 4-substituted and N-substituted variants. The 4-substituted isomer 3-(piperidin-4-yl)propan-1-ol (CAS 7037-49-2) is explicitly documented as a precursor for G-protein coupled receptor 119 (GPR119) agonists based on a bicyclic amine scaffold . The N-substituted variant 3-(piperidin-1-yl)propan-1-ol has been extensively employed as a core scaffold for non-imidazole histamine H3 receptor antagonists, with ether derivatives achieving hH3R Ki values as low as 8.4 nM and in vivo ED50 of 1.0 mg/kg [1]. The 3-substituted target compound, by virtue of its C-3 attachment, presents a different exit vector geometry that may be preferred for targets where the amine orientation relative to the hydroxypropyl terminus must match a specific receptor or enzyme binding pocket geometry [2].

Medicinal chemistry Structure-activity relationship Scaffold diversification

3-Piperidin-3-ylpropan-1-ol: Application Scenarios


CNS Penetrant Lead Optimization

With a computed LogP of 0.53 and tPSA of 32.3 Ų, 3-piperidin-3-ylpropan-1-ol occupies a favorable physicochemical space for CNS drug discovery . Its intermediate lipophilicity, positioned between the more hydrophobic 2-isomer (LogP 0.90) and the more variable 4-isomer (LogP 0.48–1.09), makes it a candidate building block when moderate passive permeability combined with manageable aqueous solubility is required . The C-3 substitution provides a distinct amine exit vector compared to N-substituted H3 antagonist scaffolds, enabling exploration of novel intellectual property space [1].

HTS and Automated Dispensing

The compound is distributed as a solid at 20°C with a minimum purity specification of 95% . For HTS and fragment-based screening operations, the solid physical state facilitates accurate gravimetric dispensing on automated platforms and reduces solvent-handling complexity compared to the liquid N-substituted isomer . The compound is available through the ChemBridge screening collection under catalog number CBR00005, providing access to structurally related analogs for SAR expansion .

Defined Regiochemistry Intermediate

The unambiguous synthetic route from 3-pyridinepropanol via catalytic hydrogenation (J. Org. Chem. 1962) provides documented regiochemical provenance . For pharmaceutical development programs requiring a C-3 substituted piperidine intermediate with a terminal hydroxyl handle for further derivatization (esterification, etherification, oxidation to aldehyde/carboxylic acid), this compound offers a well-characterized entry point distinct from the GPR119-oriented 4-isomer . The terminal alcohol group (pKa ~15.16) can be selectively functionalized in the presence of the more basic piperidine amine .

DAT Ligand Development

Derivatives incorporating the 3-(piperidin-3-yl)propan-1-ol scaffold have demonstrated nanomolar affinity at the dopamine transporter (DAT), with the structurally elaborated analog 3-[(3R,4S)-4-(4-chloro-phenyl)-1-methyl-piperidin-3-yl]-propan-1-ol achieving a Ki of 16 nM in rat striatal [³H]DA uptake assays . This establishes the 3-substituted piperidine-propanol core as a viable pharmacophore for monoamine transporter targeting, distinguishing it from the N-substituted series that is primarily associated with histamine H3 receptor antagonism . Researchers pursuing DAT or NET inhibitor programs may preferentially select the 3-substituted scaffold to maintain this target engagement precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperidin-3-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.